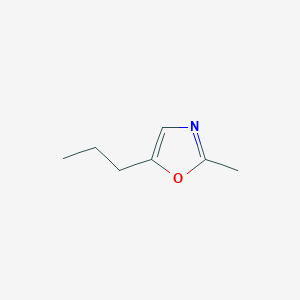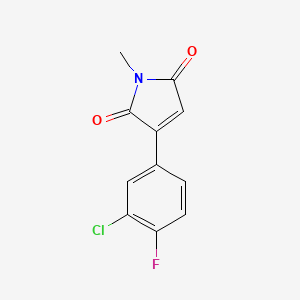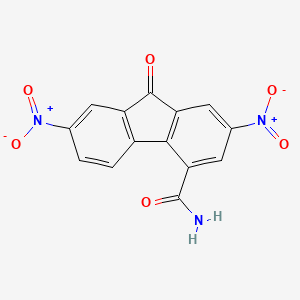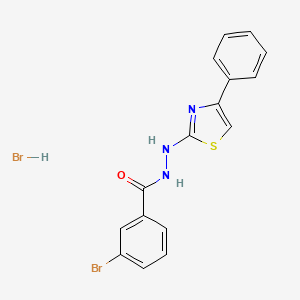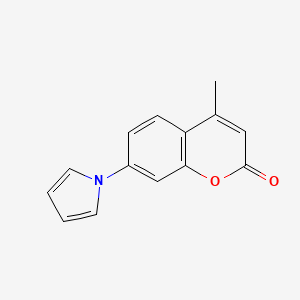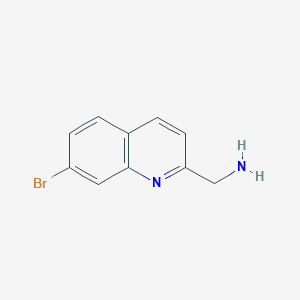
4,4-Dimethyl-2-pentenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-pentenal is an organic compound with the molecular formula C7H12O. It is an aldehyde with a pentenal backbone and two methyl groups attached to the fourth carbon atom. This compound is known for its distinct chemical properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-2-pentenal can be synthesized through several methods. One common method involves the Claisen rearrangement of allyl vinyl ether, which is derived from isobutyraldehyde and allyl alcohol. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid and under reflux conditions .
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic dehydration of 4,4-dimethyl-2-pentanol. This process involves the use of a strong acid catalyst and elevated temperatures to facilitate the removal of water and formation of the aldehyde .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-pentenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, 4,4-dimethyl-2-pentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition: It can participate in nucleophilic addition reactions with compounds such as Grignard reagents to form secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Addition: Grignard reagents (RMgX)
Major Products Formed
Oxidation: 4,4-Dimethyl-2-pentenoic acid
Reduction: 4,4-Dimethyl-2-pentanol
Addition: Various secondary or tertiary alcohols depending on the Grignard reagent used
Applications De Recherche Scientifique
4,4-Dimethyl-2-pentenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism by which 4,4-Dimethyl-2-pentenal exerts its effects involves its reactivity as an aldehyde. It can form covalent bonds with nucleophiles, such as amines and thiols, through nucleophilic addition reactions. This reactivity is crucial for its role in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-2-pentenal can be compared with other similar compounds, such as:
4,4-Dimethyl-2-pentynal: This compound has a triple bond instead of a double bond, leading to different reactivity and applications.
4,4-Dimethyl-2-pentanol: The alcohol counterpart of this compound, which is used in different chemical reactions and industrial processes.
2,2-Dimethyl-4-pentenal: A structural isomer with different physical and chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Propriétés
Numéro CAS |
926-37-4 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
4,4-dimethylpent-2-enal |
InChI |
InChI=1S/C7H12O/c1-7(2,3)5-4-6-8/h4-6H,1-3H3 |
Clé InChI |
JZJVARRPMMVFRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)

![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)

